molecular formula C24H21N3O4 B7715354 N-(4-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7715354
M. Wt: 415.4 g/mol
InChI Key: SRIVIFBIIFUFIO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as MPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of MPOA is not fully understood; however, several studies have suggested that MPOA induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. MPOA has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPOA has been shown to induce DNA damage and disrupt the cell cycle in cancer cells, leading to apoptosis. Additionally, MPOA has been shown to inhibit the proliferation and migration of cancer cells by regulating the expression of various genes involved in these processes. MPOA has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of various pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPOA is its potent anticancer activity, making it a potential candidate for the development of novel anticancer drugs. Additionally, MPOA has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of MPOA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for the research on MPOA include the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of MPOA and to identify its molecular targets. Furthermore, the potential applications of MPOA in the treatment of various inflammatory disorders need to be explored further. Finally, the in vivo efficacy and toxicity of MPOA need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, MPOA is a chemical compound that has gained significant attention in the scientific community due to its potential applications as an anticancer agent and anti-inflammatory agent. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPOA have been discussed in this paper. Further research is needed to fully understand the potential of MPOA as a therapeutic agent.

Synthesis Methods

The synthesis of MPOA involves the reaction between 4-methoxyaniline and 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to MPOA through the addition of acetic acid.

Scientific Research Applications

MPOA has been extensively studied in the field of medicinal chemistry due to its potential applications as an anticancer agent. Several studies have reported that MPOA exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MPOA has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-6-8-17(9-7-16)23-26-24(31-27-23)18-4-3-5-21(14-18)30-15-22(28)25-19-10-12-20(29-2)13-11-19/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIVIFBIIFUFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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